molecular formula C21H21ClN4O4S3 B11973846 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11973846
M. Wt: 525.1 g/mol
InChI Key: QAKGWGUZQIVCIS-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a chlorobenzyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carbon disulfide under basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Hydrazide: The hydrazide moiety is formed by reacting the intermediate with hydrazine hydrate.

    Condensation with Trimethoxybenzaldehyde: The final step involves the condensation of the hydrazide with 2,4,5-trimethoxybenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups.

    Reduction: Reduction reactions can occur at the nitro groups if present in derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Antimicrobial Activity: Exhibits potential antimicrobial properties against various pathogens.

    Enzyme Inhibition: Can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its biological activity.

    Cancer Research: Investigated for its potential anti-cancer properties.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or interacting with key residues. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorobenzyl)sulfanyl)-5-((4-nitrobenzyl)sulfanyl)-1,3,4-thiadiazole
  • 2-[(4-chlorobenzyl)sulfanyl]benzoic acid
  • 2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde

Uniqueness

The uniqueness of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21ClN4O4S3

Molecular Weight

525.1 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H21ClN4O4S3/c1-28-16-9-18(30-3)17(29-2)8-14(16)10-23-24-19(27)12-32-21-26-25-20(33-21)31-11-13-4-6-15(22)7-5-13/h4-10H,11-12H2,1-3H3,(H,24,27)/b23-10+

InChI Key

QAKGWGUZQIVCIS-AUEPDCJTSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.